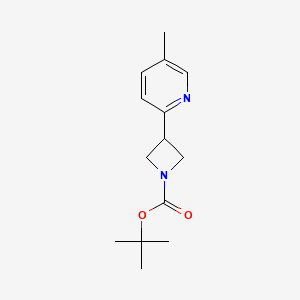
Tert-butyl 3-(5-methylpyridin-2-yl)azetidine-1-carboxylate
Cat. No. B8816334
Key on ui cas rn:
1356109-60-8
M. Wt: 248.32 g/mol
InChI Key: WQCIVIVOLFIKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09365562B2
Procedure details


To a solution of 126-2 (37 mg, 0.15 mmol) in DCM (4 mL) was added TFA (1 mL) and the reaction was stirred at room temperature for 2 h. The solvent was removed by rotary evaporation, followed by three cycles of dilution with DCM and evaporation to provide 126-3 that was used without further purification.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9]2)=[N:6][CH:7]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH:10]1[CH2:9][CH:8]([C:5]2[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][N:6]=2)[CH2:11]1
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at room temperature for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by three cycles of dilution with DCM and evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide 126-3 that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was used without further purification
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1CC(C1)C1=NC=C(C=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
